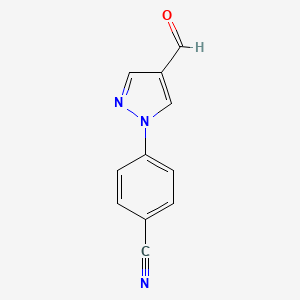4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
CAS No.: 1152958-56-9
Cat. No.: VC2911100
Molecular Formula: C11H7N3O
Molecular Weight: 197.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1152958-56-9 |
|---|---|
| Molecular Formula | C11H7N3O |
| Molecular Weight | 197.19 g/mol |
| IUPAC Name | 4-(4-formylpyrazol-1-yl)benzonitrile |
| Standard InChI | InChI=1S/C11H7N3O/c12-5-9-1-3-11(4-2-9)14-7-10(8-15)6-13-14/h1-4,6-8H |
| Standard InChI Key | CLADORFIMCHOJQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C#N)N2C=C(C=N2)C=O |
| Canonical SMILES | C1=CC(=CC=C1C#N)N2C=C(C=N2)C=O |
Introduction
Chemical Structure and Properties
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is a heterocyclic organic compound characterized by its unique structural elements: a pyrazole ring with a formyl group at position 4, connected to a benzonitrile moiety at position 1. The compound represents an important class of functionalized pyrazoles that combine the electronic properties of the pyrazole ring with the reactivity of both the formyl and nitrile functional groups, making it a versatile intermediate in various synthetic pathways.
The basic physical and chemical properties of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile are summarized in Table 1 below.
Table 1: Physical and Chemical Properties of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile
Structural Characteristics
The compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. This pyrazole ring bears a formyl group (CHO) at position 4, which contributes significant electrophilic character to the molecule. The pyrazole is connected to a benzene ring at position 1, and this benzene ring carries a nitrile group (CN) at the para position, adding further electronic complexity to the molecule .
This structural arrangement creates a compound with multiple reactive sites that can participate in various chemical transformations. The formyl group can engage in condensation reactions, while the nitrile group offers opportunities for conversion to other functional groups such as amines, amides, or carboxylic acids.
Synthesis Methods
Synthetic Routes
According to available research data, 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile can be synthesized through a formylation reaction starting from 4-(1H-pyrazol-1-yl)benzonitrile. The search results describe a specific synthetic procedure:
"Step 2: 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile - To a stirred solution of 4-(1H-pyrazol-1-yl)benzonitrile (19 g, 112 mmol) in trifluoroacetic acid (147 mL)..."
This approach likely involves a Vilsmeier-Haack formylation reaction or similar methodology to introduce the formyl group at the 4-position of the pyrazole ring. The reaction typically employs a combination of formamide derivatives (such as DMF) and Lewis acids to facilitate the formylation process.
Related Synthesis Approaches
While the search results don't provide complete synthetic details specifically for 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile, they do describe synthesis methods for related compounds that may be informative. For example, the synthesis of 4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic acid involves reactions of 4-hydrazinobenzoic acid with fluorophenyl acetophenones to form hydrazone derivatives, followed by treatment with POCl3/DMF to afford the aldehyde derivatives in a one-pot reaction .
Such approaches demonstrate the versatility of pyrazole chemistry and provide potential alternative routes for the synthesis of structurally similar compounds.
Applications and Uses
Synthetic Applications
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules. According to the research data, it is a useful reagent in the preparation of 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylates, which are described as M1 receptor positive allosteric modulators .
The compound's formyl group can participate in various condensation reactions, such as:
-
Aldol condensations with ketones or aldehydes
-
Wittig reactions to form alkenes
-
Reductive amination to form amines
-
Formation of hydrazones, oximes, and Schiff bases
Meanwhile, the nitrile functionality offers another reactive site that can be converted to other functional groups through hydrolysis, reduction, or addition reactions.
Several compounds structurally related to 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile are referenced in the research data, including:
-
4-(4-formyl-1H-pyrazol-3-yl)benzonitrile (CAS: 1003017-90-0)
-
3-(4-Formyl-1h-pyrazol-3-yl)benzonitrile (CAS: 1341890-26-3)
These compounds differ in the position of attachment between the pyrazole ring and the benzonitrile moiety. While 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile has the benzonitrile attached at position 1 of the pyrazole ring, the related compounds have the benzonitrile attached at position 3.
Pyrazole Derivatives with Biological Activity
Research on related pyrazole derivatives has revealed promising biological activities. For example, studies mentioned in the search results describe the synthesis and screening of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles for their biological activities. Several of these compounds demonstrated good antimicrobial activity against various bacterial strains including Proteus mirabilis, Staphylococcus aureus, and Aspergillus niger .
Other research has focused on pyrazole-derived hydrazones, some of which exhibited potent growth inhibition of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii . For instance, derivatives like 4-[4-[(E)-[(2,5-Difluorophenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid have been synthesized and characterized .
Research Findings
Reactivity Studies
The research data indicates that the formyl group in pyrazole derivatives similar to 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is highly reactive toward nucleophiles, particularly hydrazines. Multiple studies describe the synthesis of hydrazone derivatives from formyl-substituted pyrazoles, demonstrating the utility of this functional group in creating more complex molecular architectures .
For instance, several pyrazole-derived hydrazones were synthesized by reacting formyl-pyrazole compounds with different hydrazines, resulting in compounds with varying biological activities . This reactivity pattern suggests that 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile could serve as a versatile precursor for the development of diverse chemical libraries through similar derivatization strategies.
| Manufacturer/Supplier | Product Number | Packaging | Price (if available) |
|---|---|---|---|
| TRC | F701465 | 1g | $960 (as of 2021) |
| A1 Biochem Labs | 6585680 | 2.5g | $1200 (as of 2021) |
| CymitQuimica | 3D-CWB95856 | 250mg, 2500mg | Listed as discontinued |
The relatively high prices and limited package sizes reflect its status as a research chemical primarily used in laboratory settings for synthetic chemistry and drug discovery applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume